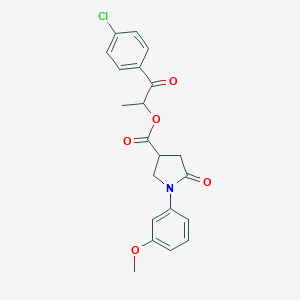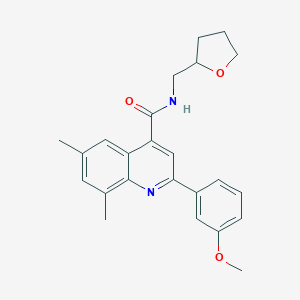![molecular formula C22H22BrNO5 B271166 4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate](/img/structure/B271166.png)
4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group, an isopropoxycarbonyl phenyl group, and a pyrrolidinecarboxylate moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Another method involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, followed by further reactions to introduce the isopropoxycarbonyl phenyl and pyrrolidinecarboxylate groups . The reaction conditions often include the use of oxidizing agents like Oxone and solvents such as acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen exchange reactions, particularly involving the bromobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Oxone, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-bromobenzyl alcohol yields 4-bromobenzaldehyde or 4-bromobenzoic acid .
Scientific Research Applications
4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: A simpler compound with similar bromobenzyl functionality.
4-Chlorobenzyl bromide: Contains a chlorine atom instead of a bromine atom.
4-Fluorobenzyl bromide: Contains a fluorine atom instead of a bromine atom.
Uniqueness
4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22BrNO5 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 5-oxo-1-(4-propan-2-yloxycarbonylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H22BrNO5/c1-14(2)29-22(27)16-5-9-19(10-6-16)24-12-17(11-20(24)25)21(26)28-13-15-3-7-18(23)8-4-15/h3-10,14,17H,11-13H2,1-2H3 |
InChI Key |
QSBLNIIUGYVCPY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)
![2-(4-bromophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271092.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271093.png)
![6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271097.png)
![2-methylpropyl 4-{[(6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B271100.png)



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271105.png)
